molecular formula C8H10FNO3S B13510315 2-(4-Fluorophenoxy)ethane-1-sulfonamide

2-(4-Fluorophenoxy)ethane-1-sulfonamide

Cat. No.: B13510315
M. Wt: 219.24 g/mol
InChI Key: NAACIGSTAPSPSH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO3S It is characterized by the presence of a fluorophenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethane-1-sulfonamide typically involves the reaction of 4-fluorophenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxyethane sulfonamides.

Scientific Research Applications

2-(4-Fluorophenoxy)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)ethane-1-sulfonamide
  • 2-(4-Bromophenoxy)ethane-1-sulfonamide
  • 2-(4-Methylphenoxy)ethane-1-sulfonamide

Comparison

2-(4-Fluorophenoxy)ethane-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological molecules compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-fluorophenoxy)ethanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)

InChI Key

NAACIGSTAPSPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)N)F

Origin of Product

United States

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